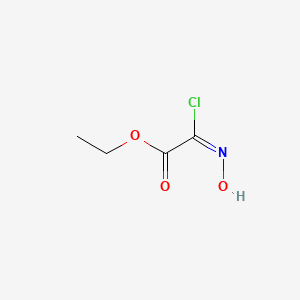

Ethyl 2-chloro-2-(hydroxyimino)acetate

Description

The exact mass of the compound Ethyl 2-chloro-2-(hydroxyimino)acetate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Oximes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 2-chloro-2-(hydroxyimino)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-chloro-2-(hydroxyimino)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2E)-2-chloro-2-hydroxyiminoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO3/c1-2-9-4(7)3(5)6-8/h8H,2H2,1H3/b6-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOLDCOJRAMLTQ-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N\O)/Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Ethyl 2-chloro-2-(hydroxyimino)acetate

[1]

Executive Summary

Ethyl 2-chloro-2-(hydroxyimino)acetate (CAS: 14337-43-0 ) is a specialized organochlorine reagent primarily utilized as a precursor for ethoxycarbonylformonitrile oxide .[1][2][3] This transient nitrile oxide intermediate is a critical dipole in 1,3-dipolar cycloaddition reactions, enabling the regioselective synthesis of isoxazoles and isoxazolines—scaffolds frequently found in antibiotics, glutamate receptor agonists, and agrochemicals. This guide details its chemical identity, validated synthesis protocols, reaction mechanisms, and safety standards for research and development applications.

Part 1: Chemical Identity & Technical Specifications[4][5]

Core Identification

| Parameter | Specification |

| CAS Registry Number | 14337-43-0 |

| IUPAC Name | Ethyl (2Z)-2-chloro-2-(hydroxyimino)acetate |

| Common Synonyms | Ethyl chloroximidoacetate; Ethyl chloro(hydroxyimino)acetate; Anti-ethyl chloroglyoxylate oxime |

| Molecular Formula | C₄H₆ClNO₃ |

| Molecular Weight | 151.55 g/mol |

| SMILES | CCOC(=O)C(Cl)=NO |

| InChI Key | UXOLDCOJRAMLTQ-UTCJRWHESA-N |

Physical Properties

| Property | Value |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 78–82 °C (Lit.) |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, Methanol; Sparingly soluble in water |

| Stability | Hygroscopic; Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) |

Part 2: Synthesis & Reaction Mechanisms

Validated Synthesis Protocol

The most robust laboratory-scale synthesis involves the nitrosation and chlorination of glycine ethyl ester hydrochloride . This route is preferred over the ethyl acetoacetate method due to higher atom economy and simpler purification.

Reaction Scheme

The transformation proceeds via the in situ generation of ethyl diazoacetate, which undergoes chlorinative nitrosation.

Figure 1: Mechanistic pathway for the synthesis of Ethyl 2-chloro-2-(hydroxyimino)acetate from glycine ethyl ester.[4]

Step-by-Step Methodology

-

Preparation: Dissolve Glycine ethyl ester hydrochloride (1.0 eq) in water. Add concentrated HCl (approx. 1.0–1.2 eq) to the solution.

-

Cooling: Cool the reaction mixture to -5 °C using an ice-salt bath.

-

Nitrosation: Dropwise add a solution of Sodium Nitrite (NaNO₂) (2.0 eq) in water, maintaining the internal temperature below 0 °C.

-

Note: The excess nitrite and acid generate nitrosyl chloride (NOCl) in situ, which acts as the chlorinating and nitrosating agent.

-

-

Reaction: Stir at 0 °C for 45–60 minutes. The solution will evolve gas (N₂) and change color.

-

Work-up: Extract the mixture with Diethyl Ether or Dichloromethane (DCM) (3x).

-

Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Crystallization: Recrystallize from minimal hexane/ether or use directly if purity >95% by NMR.

Application: 1,3-Dipolar Cycloaddition

The primary utility of this compound is as a precursor to Ethoxycarbonylformonitrile oxide . Upon treatment with a mild base, it eliminates HCl to form the dipole, which reacts with dipolarophiles (alkenes/alkynes).

Mechanism of Action

-

Dehydrohalogenation: Base (e.g., NaHCO₃, TEA) removes the acidic proton and chloride.

-

Dipole Formation: Generation of the transient nitrile oxide (EtOOC-C≡N→O).

-

Cycloaddition: Concerted [3+2] reaction with an alkene to form an isoxazoline.

Figure 2: Generation of the nitrile oxide dipole and subsequent cycloaddition workflow.

Part 3: Safety & Handling (E-E-A-T)

Hazard Classification (GHS)

-

Signal Word: DANGER

-

H315: Causes skin irritation.[5]

-

H318: Causes serious eye damage (Corrosive).

-

H317: May cause an allergic skin reaction (Sensitizer).

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

Critical Handling Protocols

-

Respiratory Protection: Due to its potential as a respiratory sensitizer, always handle this compound in a certified chemical fume hood. Use a P95/P100 respirator if solid dust generation is likely.

-

Eye Protection: Wear chemical splash goggles. Standard safety glasses are insufficient due to the risk of severe corneal damage.

-

Decontamination: In case of skin contact, wash immediately with soap and water. Do not use ethanol, as it may enhance skin absorption.

-

Storage: Store in a tightly sealed container at 2–8 °C . The compound is thermally sensitive; avoid storage near heat sources to prevent decomposition into corrosive gases (NOx, HCl).

References

-

TCI Chemicals. Ethyl 2-Chloro-2-(hydroxyimino)acetate Product Specifications & SDS. Link

-

Sigma-Aldrich. Ethyl 2-chloro-2-(hydroxyimino)acetate CAS 14337-43-0 Technical Data. Link

-

National Institutes of Health (NIH) - PubChem. Compound Summary: Ethyl 2-chloro-2-(hydroxyimino)acetate. Link

-

ChemicalBook. (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate Synthesis and Properties. Link

-

Organic Syntheses. General methods for alpha-halo oximes and diazoacetates. (Referenced for mechanistic grounding of the glycine-nitrite pathway). Link

Sources

- 1. 2-Chloro-2-hydroxyiminoacetic acid ethyl ester | C4H6ClNO3 | CID 9576005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-chloro-2-(hydroxyimino)acetate | CAS 14337-43-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Ethyl 2-chloro-2-(hydroxyimino)acetate 97 14337-43-0 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. ICSC 1081 - ETHYL CHLOROACETATE [chemicalsafety.ilo.org]

Ethyl 2-chloro-2-(hydroxyimino)acetate: A Technical Guide to Nomenclature and Synthetic Utility

Topic: Ethyl 2-chloro-2-(hydroxyimino)acetate: Synonyms, Nomenclature, and Synthetic Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary

Ethyl 2-chloro-2-(hydroxyimino)acetate (CAS: 14337-43-0) is a critical synthetic intermediate in organic chemistry, primarily utilized as a masked 1,3-dipole. It serves as the stable precursor to ethoxycarbonylformonitrile oxide , a reactive species employed in [3+2] cycloadditions to construct isoxazole and isoxazoline pharmacophores. This guide provides a definitive reference on its nomenclature, structural properties, and practical application in heterocyclic synthesis.

Part 1: Nomenclature and Identification

The nomenclature of this compound can be confusing due to historical trivial names and variations in IUPAC naming conventions regarding oxime geometry.

Synonym and Identifier Database

| Identifier Type | Value/Name | Context |

| IUPAC Name | Ethyl 2-chloro-2-(hydroxyimino)acetate | Current Standard |

| Alternative IUPAC | Ethyl chloro(hydroxyimino)acetate | Common variation |

| Trivial Name | Ethyl chloroximidoacetate | Older literature (pre-1990s) |

| Trivial Name | Ethyl | Descriptive (indicates position) |

| Acronym/Abbrev. | ECOA / Cl-Oxime | In-house lab notebooks |

| CAS Number | 14337-43-0 | Definitive Registry ID |

| InChI Key | UXOLDCOJRAMLTQ-UTCJRWHESA-N | Digital Identity |

| Molecular Formula | C | |

| SMILES | CCOC(=O)C(Cl)=NO |

Structural Hierarchy Diagram

The following diagram illustrates the structural relationship between the compound's functional groups and its nomenclature components.

Figure 1: Structural decomposition of the nomenclature, highlighting the functional groups responsible for the compound's reactivity.

Part 2: Structural Chemistry & Reactivity[10]

The Alpha-Halo Oxime Effect

The defining feature of Ethyl 2-chloro-2-(hydroxyimino)acetate is the geminal placement of the chlorine atom and the oxime moiety at the

-

Acidity: The oxime proton (

) is significantly more acidic than in non-halogenated oximes due to the inductive electron-withdrawing effect of the chlorine and the ester group. -

Lability: The C-Cl bond is activated for elimination.

Mechanism of Action: The Nitrile Oxide Dipole

In drug discovery, this compound is rarely the final product. It is a reagent used to generate Ethoxycarbonylformonitrile oxide in situ.[1]

The Mechanism:

-

Deprotonation: A weak base (e.g., TEA, NaHCO

) removes the oxime proton. -

Elimination: Chloride is eliminated to form the transient nitrile oxide dipole.

-

Cycloaddition: The dipole undergoes a concerted [3+2] cycloaddition with an alkene or alkyne (dipolarophile).

Figure 2: The mechanistic pathway from the stable chloro-oxime precursor to the isoxazole scaffold via the reactive nitrile oxide intermediate.

Part 3: Synthetic Protocols

Synthesis of Ethyl 2-chloro-2-(hydroxyimino)acetate

While commercially available, the compound can be synthesized in the lab to ensure freshness, as the chloro-oxime can degrade over time.

Method: Chlorination of Ethyl 2-(hydroxyimino)acetate.[2][3][4] Reagents: Ethyl 2-(hydroxyimino)acetate, N-Chlorosuccinimide (NCS), DMF.

Protocol:

-

Dissolution: Dissolve 10 mmol of Ethyl 2-(hydroxyimino)acetate in 15 mL of dry DMF.

-

Chlorination: Add 11 mmol (1.1 eq) of NCS portion-wise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3-5 hours. Monitor by TLC (disappearance of starting oxime).

-

Workup: Pour the reaction mixture into ice water (50 mL) and extract with diethyl ether (3 x 30 mL).

-

Purification: Wash the organic layer with brine, dry over MgSO

, and concentrate. The residue is typically pure enough for use, or can be recrystallized from hexane/chloroform.

Application: Synthesis of Isoxazoles (General Procedure)

This protocol describes the use of the title compound to synthesize a 3-ethoxycarbonyl-isoxazoline derivative.

Reagents:

-

Ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq)[5]

-

Alkene (Dipolarophile) (1.2 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM) or Ethanol

Step-by-Step Workflow:

-

Setup: In a round-bottom flask, dissolve the Alkene (1.2 eq) and Ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) in DCM (0.2 M concentration).

-

Activation: Cool the solution to 0°C.

-

Addition: Add TEA (1.2 eq) dropwise over 20 minutes. Note: The solution often becomes cloudy due to the precipitation of triethylamine hydrochloride.

-

Cycloaddition: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight (12-16h).

-

Quench: Dilute with water. Separate the organic phase.

-

Extraction: Extract the aqueous phase with DCM. Combine organic layers.

-

Purification: Dry over Na

SO

Part 4: Safety and Handling (E-E-A-T)

Critical Warning: Alpha-halo oximes are potent skin irritants and vesicants.

| Hazard Class | Description | Precaution |

| Skin Sensitizer | Can cause severe allergic dermatitis and blistering. | Double-glove (Nitrile). Wear a lab coat with tight cuffs. |

| Eye Damage | Risk of serious, irreversible eye damage (Category 1). | Wear chemical splash goggles (not just safety glasses). |

| Thermal Stability | Potential for runaway decomposition if heated dry. | Store at 2-8°C. Do not distill dry. |

Self-Validating Safety Check:

-

Before starting: Prepare a saturated solution of Sodium Bicarbonate. If the chloro-oxime spills, immediately neutralize the area with bicarbonate solution to quench the acidity and decompose the reagent.

References

-

PubChem. (n.d.).[5] Ethyl 2-chloro-2-(hydroxyimino)acetate.[6][5][7][1][3][4][8] National Center for Biotechnology Information. Retrieved from [Link]

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[9][10] Past and Future. Angewandte Chemie International Edition. (Fundamental mechanism reference).

Sources

- 1. 氯代肟基乙酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. EP0102687A2 - Process for the preparation of a 4-halo-2-hydroxyimino-acetoacetic acid ester - Google Patents [patents.google.com]

- 3. 2-CHLORO-2-HYDROXYIMINOACETIC ACID ETHYL ESTER | 14337-43-0 [chemicalbook.com]

- 4. (Z)-Ethyl 2-chloro-2-(hydroxyiMino)acetate synthesis - chemicalbook [chemicalbook.com]

- 5. Ethyl 2-chloro-2-(hydroxyimino)acetate | C4H6ClNO3 | CID 6399471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 2-Chloro-2-(hydroxyimino)acetate | 14337-43-0 | TCI AMERICA [tcichemicals.com]

- 7. Ethyl 2-Chloro-2-(hydroxyimino)acetate 99.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 8. guidechem.com [guidechem.com]

- 9. s3.smu.edu [s3.smu.edu]

- 10. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

Technical Guide: Spectroscopic Characterization of Ethyl 2-chloro-2-(hydroxyimino)acetate

This technical guide provides an in-depth spectroscopic and structural analysis of Ethyl 2-chloro-2-(hydroxyimino)acetate (CAS 14337-43-0).[1] It is designed for researchers requiring precise characterization data for quality control, synthesis verification, and mechanistic study.

Executive Summary & Compound Profile

Ethyl 2-chloro-2-(hydroxyimino)acetate , also known as ethyl chloroximidoacetate, is a versatile intermediate used primarily in the synthesis of heterocyclic compounds (e.g., isoxazolines) and as a precursor to ethoxycarbonylformonitrile oxide.[2][3] It is structurally characterized by an

Researchers handling this compound must be aware of its lachrymatory nature and potential for geometric isomerism (

| Property | Data |

| CAS Number | 14337-43-0 |

| Formula | |

| Molecular Weight | 151.55 g/mol |

| Appearance | White to pale yellow crystalline solid or liquid |

| Melting Point | 70–76 °C |

| Solubility | Soluble in Methanol, DCM, Ethyl Acetate |

Synthesis & Preparation Context

Understanding the synthetic origin is critical for interpreting impurity peaks in spectroscopic data. The two primary routes often leave distinct trace residues (e.g., glycine hydrochloride or unreacted ethyl chloroacetate).

Primary Synthetic Route (Nitrosation/Chlorination)

The most cited laboratory scale protocol involves the reaction of glycine ethyl ester hydrochloride with sodium nitrite in the presence of concentrated hydrochloric acid. This "one-pot" sequence involves diazotization followed by immediate displacement/chlorination.

Protocol Summary:

-

Dissolution: Glycine ester hydrochloride is dissolved in water/HCl.

-

Nitrosation: Sodium nitrite (

) is added at 0°C. -

Chlorination/Oxime Formation: The high chloride concentration and acidic conditions facilitate the formation of the chloro-oxime functionality.

-

Extraction: Product is extracted with ether.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and potential side-product generation.

Figure 1: Reaction pathway for the synthesis of Ethyl 2-chloro-2-(hydroxyimino)acetate from glycine ethyl ester.

Spectroscopic Characterization

This section details the specific spectral fingerprints required for identification.

Nuclear Magnetic Resonance ( -NMR)

The proton NMR spectrum is distinct due to the ethyl group pattern and the downfield oxime hydroxyl proton.

Solvent:

| Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Context |

| 1.37 – 1.41 | Triplet (t) | 3H | 7.2 | Terminal methyl of ethyl ester. | |

| 4.38 – 4.43 | Quartet (q) | 2H | 7.2 | Methylene of ethyl ester (deshielded by oxygen). | |

| 9.59 – 9.61 | Broad Singlet (br s) | 1H | - | Oxime hydroxyl proton. Chemical shift varies with concentration and H-bonding. |

Interpretation Notes:

-

The absence of a signal around

4.0–4.2 (typical for -

The broadness of the peak at ~9.6 ppm is characteristic of exchangeable protons (

).

Infrared Spectroscopy (FT-IR)

IR analysis is useful for confirming functional groups, particularly the oxime and ester moieties.

| Wavenumber ( | Intensity | Assignment | Notes |

| 3200 – 3450 | Broad, Medium | Characteristic of oximes (H-bonded). | |

| 1735 – 1755 | Strong, Sharp | Ester carbonyl. High frequency due to electron-withdrawing | |

| 1610 – 1640 | Medium | Oxime double bond. | |

| 1200 – 1300 | Strong | Ester linkage. | |

| 900 – 1000 | Medium | Characteristic oxime fingerprint. | |

| 700 – 800 | Medium | Alkyl halide stretch. |

Mass Spectrometry (MS)

The mass spectrum provides confirmation of the molecular weight and the presence of chlorine via its isotope pattern.

Ionization Mode: EI (Electron Impact) or ESI (Electrospray)

-

Molecular Ion (

): 151.5 m/z[4][5] -

Isotope Pattern: The presence of a single chlorine atom results in an

(151) and

Fragmentation Pathway:

- (151/153): Parent ion.

-

(106/108): Loss of ethoxy group (

- (116): Loss of chlorine radical (35 Da).

- (134/136): Loss of hydroxyl radical from the oxime.

Figure 2: Predicted mass spectrometry fragmentation pattern showing characteristic losses.

Quality Control & Stability

When using Ethyl 2-chloro-2-(hydroxyimino)acetate in drug development or sensitive synthesis:

-

TLC Monitoring: Use 20% Ethyl Acetate in Hexane. The compound is UV active. Staining with

may show oxidation, but Iodine or Phosphomolybdic Acid (PMA) are preferred for general visualization. -

Stability: The compound is moisture sensitive and lachrymatory.[1][6] It should be stored at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Impurities: Common impurities include the hydrolyzed acid (2-chloro-2-(hydroxyimino)acetic acid) which appears as a very broad smear in NMR >10 ppm, or residual glycine ester (check for broad amine peaks).

References

-

Sigma-Aldrich. Ethyl 2-chloro-2-(hydroxyimino)acetate Product Sheet. Retrieved from [3][7][8]

-

ChemicalBook. (Z)-Ethyl 2-chloro-2-(hydroxyiMino)acetate Synthesis and Properties. Retrieved from

-

National Institutes of Health (NIH) - PubChem. Ethyl 2-chloro-2-(hydroxyimino)acetate (Compound Summary). Retrieved from

-

GuideChem. CAS 14337-43-0 MSDS and NMR Predictors. Retrieved from

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2-CHLORO-2-HYDROXYIMINOACETIC ACID ETHYL ESTER | 14337-43-0 [chemicalbook.com]

- 3. 氯代肟基乙酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. (Z)-Ethyl 2-chloro-2-(hydroxyiMino)acetate synthesis - chemicalbook [chemicalbook.com]

- 5. Ethyl 2-chloro-2-(hydroxyimino)acetate | CAS 14337-43-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. lookchem.com [lookchem.com]

- 7. Ethyl 2-chloro-2-(hydroxyimino)acetate 97 14337-43-0 [sigmaaldrich.com]

- 8. 2-Chloro-2-hydroxyiminoacetic acid ethyl ester | C4H6ClNO3 | CID 9576005 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Synthesis of Isoxazolines with Ethyl 2-chloro-2-(hydroxyimino)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoxazoline Scaffold

Isoxazolines, a class of five-membered nitrogen- and oxygen-containing heterocycles, are privileged structures in medicinal chemistry and drug discovery.[1][2][3] Their rigid framework serves as a versatile scaffold, enabling precise spatial orientation of functional groups, which is critical for molecular recognition and biological activity. Consequently, isoxazoline derivatives have demonstrated a vast spectrum of pharmacological properties, including antifungal, antibacterial, anticancer, anti-inflammatory, and neuroprotective effects.[1][4][5]

Beyond natural products, isoxazolines are crucial pharmacophores in several marketed drugs and pesticides, such as the veterinary ectoparasiticides Fluralaner and Afoxolaner.[4][6][7] Their utility also extends to being valuable synthetic intermediates, readily transformable into other important functional groups like β-amino alcohols and β-hydroxy ketones.[3]

This guide details the synthesis of isoxazolines via a robust and highly efficient [3+2] cycloaddition reaction, utilizing Ethyl 2-chloro-2-(hydroxyimino)acetate as a stable and reliable precursor to the key reactive intermediate, a nitrile oxide.[8]

Reaction Mechanism: The [3+2] Cycloaddition Pathway

The synthesis of isoxazolines from Ethyl 2-chloro-2-(hydroxyimino)acetate proceeds through a 1,3-dipolar cycloaddition reaction. This is a powerful class of pericyclic reactions that allows for the concerted formation of a five-membered ring from a 1,3-dipole and a dipolarophile (in this case, an alkene).[8][9]

The core of this methodology involves two key steps:

-

In Situ Generation of the Nitrile Oxide: Ethyl 2-chloro-2-(hydroxyimino)acetate is not the direct 1,3-dipole. Instead, it serves as a stable precursor to the highly reactive ethoxycarbonylformonitrile oxide. This transformation is achieved by treating the chlorooxime with a mild base, such as sodium bicarbonate or triethylamine. The base facilitates the dehydrochlorination, generating the nitrile oxide intermediate in situ.[9][10]

-

1,3-Dipolar Cycloaddition: The freshly generated nitrile oxide immediately undergoes a [3+2] cycloaddition reaction with an alkene present in the reaction mixture. This step is typically highly regioselective and can be diastereoselective, depending on the nature of the alkene substrate.[8][9]

Caption: Figure 1: Reaction Mechanism for Isoxazoline Synthesis.

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of an ethyl isoxazoline-3-carboxylate from an alkene and Ethyl 2-chloro-2-(hydroxyimino)acetate.

Materials and Equipment

-

Reagents:

-

Alkene (dipolarophile)

-

Ethyl 2-chloro-2-(hydroxyimino)acetate (CAS: 14337-43-0)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

-

Solvent (e.g., Ethyl acetate, Dichloromethane, Toluene)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

-

Purification:

-

Silica gel for column chromatography

-

Eluent system (e.g., Hexanes/Ethyl acetate mixture)

-

-

Equipment:

-

Round-bottom flask with stir bar

-

Condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates and chamber

-

Step-by-Step Methodology

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the alkene (1.0 eq).

-

Dissolve the alkene in a suitable solvent (e.g., ethyl acetate) to a concentration of approximately 0.1-0.5 M.

-

Add Ethyl 2-chloro-2-(hydroxyimino)acetate (1.1 - 1.5 eq) to the solution.

-

Add the base, typically powdered sodium bicarbonate (2.0 - 3.0 eq). Using a solid base like NaHCO₃ is often advantageous as it simplifies the workup.

-

Causality Note: Ethyl 2-chloro-2-(hydroxyimino)acetate is added in slight excess to ensure complete consumption of the potentially more valuable alkene. The base is added last to initiate the in situ generation of the nitrile oxide.

-

-

Reaction Execution:

-

Stir the reaction mixture vigorously at room temperature. The reaction is often exothermic.

-

Monitor the reaction progress by TLC. The disappearance of the starting alkene is a good indicator of reaction completion. A typical mobile phase for TLC analysis is a 20-30% ethyl acetate in hexanes mixture.

-

If the reaction is sluggish at room temperature, it can be gently heated to 40-60 °C.

-

Trustworthiness Note: The self-validating nature of this protocol lies in the TLC monitoring. The appearance of a new, more polar spot (the isoxazoline product) and the disappearance of the alkene spot confirms the reaction is proceeding as expected.

-

-

Workup:

-

Once the reaction is complete, filter the reaction mixture to remove the solid base (e.g., sodium bicarbonate and the resulting sodium chloride).

-

Wash the solids with a small amount of the reaction solvent.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any unreacted starting material or acidic byproducts) and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is typically a yellow or orange oil/solid.

-

Purify the crude material by flash column chromatography on silica gel.

-

The eluent system will depend on the polarity of the product but often starts with a low polarity mixture (e.g., 5% Ethyl Acetate/Hexanes) and gradually increases in polarity.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified isoxazoline.

-

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 2. Recent advances in the oxime-participating synthesis of isoxazolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Isoxazoline containing natural products as anticancer agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. Electrochemical Synthesis of Isoxazolines: Method and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Protocol for Chiral Amino Acid Synthesis from Isoxazolines

Abstract & Strategic Overview

The isoxazoline ring is a privileged scaffold in asymmetric synthesis, serving as a "masked" aldol or amino-aldol equivalent. Its geometric rigidity allows for highly stereocontrolled [3+2] cycloadditions, setting up multiple stereocenters in a single step. For drug development, the reductive cleavage of the isoxazoline N–O bond provides a direct, high-fidelity route to chiral

This Application Note details a robust protocol for the enantioselective synthesis of chiral amino acid precursors via the isoxazoline route. We focus on the Nitrile Oxide Cycloaddition-Reductive Cleavage sequence, a self-validating system where diastereoselectivity is established early and conserved through the reduction step.

Mechanism & Critical Parameters

The Isoxazoline Logic

The transformation relies on two key mechanistic phases:

-

Stereoselective Assembly: A 1,3-dipolar cycloaddition between a nitrile oxide (dipole) and a chiral alkene (dipolarophile). The stereochemistry is governed by 1,3-allylic strain (A(1,3)) or chelation control, often predicted by the Houk model .

-

Reductive Unmasking: The N–O bond is the weakest link. Selective cleavage releases the ring strain, revealing the amino and hydroxyl functionalities.

Reaction Pathway Visualization

Figure 1: Logical flow of the isoxazoline-to-amino acid synthesis. The isoxazoline acts as a stable, chiral storage unit for the labile amino-aldol array.

Detailed Experimental Protocol

Phase 1: Diastereoselective Synthesis of the Isoxazoline

This protocol utilizes a chiral allylic alcohol as the directing group, a standard method to ensure high diastereomeric ratios (dr > 95:5).

Reagents:

-

Aldoxime (R-CH=NOH): Precursor to the nitrile oxide.

-

Chiral Allylic Alcohol: Dipolarophile (e.g., derived from amino acids or tartrates).

-

N-Chlorosuccinimide (NCS): Chlorinating agent.

-

Triethylamine (Et3N): Base for dehydrochlorination.

-

Dichloromethane (DCM): Solvent (anhydrous).

Step-by-Step Methodology:

-

Hydroximoyl Chloride Formation:

-

Dissolve the aldoxime (1.0 equiv) in anhydrous DCM (0.5 M) under inert atmosphere (

). -

Add NCS (1.1 equiv) portion-wise at 0°C.

-

Checkpoint: Monitor by TLC until the starting oxime disappears (approx. 1–2 h). The formation of the hydroximoyl chloride is quantitative.

-

Note: Avoid aqueous workup here to prevent premature hydrolysis.

-

-

Cycloaddition (In Situ Dipole Generation):

-

Cool the solution to 0°C.

-

Add the chiral allylic alcohol (1.2 equiv).

-

Slowly add Et3N (1.2 equiv) dissolved in DCM via syringe pump over 4–6 hours.

-

Rationale: Slow addition keeps the concentration of the unstable nitrile oxide low, favoring the intermolecular cycloaddition over dimerization (furoxan formation).

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

-

Workup & Purification:

Phase 2: Reductive Ring Cleavage to -Amino Alcohols

This step unmasks the latent amino acid functionality. Raney Nickel is the preferred catalyst for complete reduction to the amine.

Reagents:

-

Raney Nickel (W-2 or W-4): Activated.

-

Boric Acid (

): Critical Additive. -

Solvent: Methanol/Water (5:1).

-

Hydrogen Atmosphere: Balloon pressure (1 atm) or Parr shaker (3-5 bar).

Step-by-Step Methodology:

-

Preparation:

-

Dissolve the pure isoxazoline (1.0 equiv) in MeOH/H2O.

-

Add Boric Acid (2.0 equiv).

-

Expert Insight: Boric acid buffers the reaction and transiently complexes the resulting 1,3-amino alcohol, preventing retro-aldol degradation or side reactions of the free amine.

-

-

Hydrogenolysis:

-

Add activated Raney Nickel (approx. 50-100 wt% relative to substrate) under Argon.

-

Purge with

and stir vigorously under -

Time: Reaction typically requires 4–12 hours at RT.

-

Monitoring: TLC will show the disappearance of the non-polar isoxazoline and appearance of a polar, ninhydrin-active spot.

-

-

Workup:

-

Filter the catalyst through a pad of Celite (Caution: Raney Ni is pyrophoric; keep wet).

-

Concentrate the filtrate.

-

The residue is the crude

-amino alcohol (often as a borate complex). -

Liberation:[3] Treat with dilute HCl or an ion-exchange resin to free the amino alcohol.

-

Phase 3: Oxidation to Amino Acid (Optional)

To convert the

-

Protection: Protect the amine (e.g.,

, -

Oxidation: Use Jones Reagent or TEMPO/BAIB to oxidize the primary alcohol to the carboxylic acid.

Data Summary & Troubleshooting

Comparative Efficiency of Reducing Agents

| Reducing Agent | Product Outcome | Functional Group Tolerance | Comments |

| Raney Ni / H2 | Moderate (Reduces alkenes, nitro) | Gold Standard for amino acid synthesis. Cleaves N-O and reduces C=N. | |

| Mo(CO)6 / H2O | High | Cleaves N-O but leaves C=N as ketone/imine. Good for aldol adducts, not amines. | |

| SmI2 | High | Mild, single-electron transfer. Excellent for sensitive substrates. | |

| Na2S2O4 | Very High | Metal-free, mild, inexpensive. |

Troubleshooting Guide (E-E-A-T)

-

Problem: Low diastereoselectivity in cycloaddition.

-

Solution: Lower the temperature to -78°C (if reactive enough) or use a Lewis Acid catalyst (e.g.,

) to enforce chelation control with the allylic alcohol.

-

-

Problem: Dimerization of nitrile oxide (Furoxan formation).

-

Solution: Decrease the rate of base addition. Use a syringe pump. Ensure high stirring rate.

-

-

Problem: Incomplete reduction or side products.

-

Solution: Ensure Raney Ni is fresh. Add Boric Acid (2-5 equiv) to stabilize the product. Increase H2 pressure to 50 psi if the N-O bond is sterically hindered.

-

Mechanistic Visualization

The stereochemical outcome is often predicted by the "Inside Alkoxy" model (for chiral allylic ethers) or A(1,3) strain.

Figure 2: Mechanistic progression from stereoselective cycloaddition to reductive unmasking.

References

-

Fuller, A. A., Chen, B., Minter, A. R., & Mapp, A. K. (2005). Succinct Synthesis of

-Amino Acids via Chiral Isoxazolines. Journal of the American Chemical Society.[1] -

Kozikowski, A. P. (1984). The Isoxazoline Route to Natural Products. Accounts of Chemical Research.

-

Jäger, V., & Colinas, P. A. (2002). Nitrile Oxides.[4][5][6] In Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry Toward Heterocycles and Natural Products.

-

Curran, D. P. (1982). The Nitrile Oxide Cycloaddition Route to the Pleuromutilin Skeleton. Journal of the American Chemical Society.[1]

-

Kamath, P., Viner, R. C., Smith, S. C., & Lal, M. (2017). Reductive Cleavage of

-Isoxazolines. Synlett.

Sources

- 1. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. researchgate.net [researchgate.net]

- 4. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]

- 5. Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Cycloaddition Protocols for Electron-Deficient Alkenes

Abstract & Scope

This application note details optimized reaction conditions for cycloadditions involving electron-deficient alkenes (e.g., acrylates, maleimides, quinones, nitroalkenes). While these substrates are classic "dienophiles" in Normal Electron Demand Diels-Alder (NEDDA) reactions and "dipolarophiles" in 1,3-dipolar cycloadditions, their high reactivity often leads to competitive polymerization or poor stereocontrol.

This guide targets medicinal chemists and process engineers, focusing on Lewis Acid Catalysis for stereocontrol and Aqueous Acceleration ("On-Water") for rate enhancement. We provide self-validating protocols to maximize endo-selectivity and yield while suppressing side reactions.

Theoretical Framework: Frontier Molecular Orbital (FMO) Engineering

To optimize these reactions, one must manipulate the HOMO-LUMO gap.[1] In a reaction involving an electron-deficient alkene (dienophile), the dominant interaction is between the HOMO of the Diene and the LUMO of the Dienophile .[2]

-

The Challenge: Thermal reactions often require high temperatures, leading to polymerization of the electron-deficient alkene.

-

The Solution: Lowering the Dienophile's LUMO energy.[1][2][3]

-

Chemical Method: Lewis Acid coordination to the electron-withdrawing group (EWG).

-

Physical Method: Hydrophobic clustering in aqueous media (increasing effective concentration and transition state stabilization).

-

Visualization: FMO Interaction & Catalysis

The following diagram illustrates how Lewis Acids (LA) accelerate the reaction by lowering the LUMO energy of the electron-deficient alkene.

Figure 1: FMO diagram showing the reduction of the HOMO-LUMO gap upon Lewis Acid coordination to the electron-deficient alkene.

Critical Reaction Parameters

Solvent Selection & The Hydrophobic Effect

For electron-deficient alkenes, solvent choice dictates the rate and the endo/exo ratio.

| Solvent System | Relative Rate ( | Endo:Exo Selectivity | Mechanism of Action |

| Hydrocarbons (Hexane) | 1.0 (Baseline) | Moderate | Standard dispersion forces. |

| Acetonitrile | ~10-50 | Moderate | Dipole-dipole stabilization of TS. |

| Water ("On-Water") | ~700-10,000 | High | Hydrophobic effect; H-bonding to EWG stabilizes polarized TS. |

| 5M LiClO₄ / Et₂O | ~100-500 | High | Internal pressure / Lewis acidity of Li⁺. |

Lewis Acid Catalysts

Coordination of a Lewis acid (LA) to the carbonyl/nitrile of the alkene enhances electrophilicity.

-

Aluminum (Et₂AlCl, AlCl₃): Strong activation, high endo selectivity. Requires anhydrous conditions.

-

Titanium (TiCl₄): Very strong, but can cause polymerization of sensitive dienes.

-

Lanthanides (Yb(OTf)₃): Water-tolerant, milder, excellent for recycling.

Experimental Protocols

Protocol A: Lewis Acid Catalyzed Diels-Alder

Target Application: Enantioselective synthesis of complex pharmacophores. System: Cyclopentadiene + Methyl Acrylate (Model System).[3]

Materials

-

Diene: Cyclopentadiene (Freshly cracked from dicyclopentadiene dimer at 180°C).

-

Dienophile: Methyl Acrylate (Electron-deficient alkene).

-

Catalyst: Diethylaluminum Chloride (Et₂AlCl) (1.0 M in Hexanes).

-

Solvent: Anhydrous Dichloromethane (CH₂Cl₂).

Step-by-Step Methodology

-

Preparation (Inert Atmosphere): Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Purge with Nitrogen/Argon.

-

Solvent & Catalyst Loading:

-

Add 20 mL anhydrous CH₂Cl₂.

-

Cool to -78°C (Dry ice/Acetone bath).

-

Add 1.2 eq of Methyl Acrylate (dienophile).

-

Critical Step: Dropwise addition of Et₂AlCl (0.2 - 1.0 eq depending on desired rate). Stir for 15 min to allow pre-complexation (lowers LUMO).

-

-

Diene Addition:

-

Add Cyclopentadiene (1.0 eq) slowly along the flask wall to pre-cool the solution before mixing.

-

Note: The reaction is exothermic. Maintain temperature < -60°C to maximize endo selectivity.

-

-

Reaction Monitoring:

-

Stir at -78°C for 2-4 hours.

-

Monitor by TLC (stain with KMnO₄; alkenes stain brown).

-

-

Quench & Workup:

-

Pour the cold mixture into 10% HCl/Ice slurry (hydrolyzes aluminum salts).

-

Extract with CH₂Cl₂ (3x). Wash organics with NaHCO₃ and Brine.

-

Dry over MgSO₄ and concentrate.

-

Validation:

-

Yield: Expect >85%.

-

Selectivity: Endo:Exo ratio should exceed 20:1 (verified by ¹H NMR integration of vinylic protons).

Protocol B: "On-Water" Accelerated Cycloaddition

Target Application: Green chemistry, scale-up, and handling acid-sensitive substrates. System: Furan + Maleimide derivatives.

Materials

-

Dienophile: N-Methylmaleimide (Solid, electron-deficient).

-

Diene: Furan (Liquid, electron-rich).

-

Solvent: Deionized Water (Degassed).

Step-by-Step Methodology

-

Suspension Setup:

-

In a 20 mL vial, add N-Methylmaleimide (1.0 mmol).

-

Add Water (3.0 mL). The maleimide may not fully dissolve; this is acceptable (heterogeneous "on-water" conditions).

-

-

Initiation:

-

Add Furan (2.0 mmol, 2 eq). Furan is sparingly soluble in water.

-

Stir vigorously (1000 RPM). The interface between the organic droplets and water is the reaction zone.

-

-

Reaction:

-

Stir at Room Temperature for 4-12 hours.

-

Observation: The solid maleimide often dissolves as it reacts, or the product precipitates out as a new solid.

-

-

Workup (Filtration):

-

If product precipitates: Filter the solid, wash with cold water/hexanes.

-

If product is oiled out: Extract with Ethyl Acetate.

-

-

Purification:

-

Often no chromatography is required. Recrystallization from EtOH/Hexane.

-

Why this works: The hydrophobic effect forces the non-polar reactants together, and water molecules at the interface stabilize the polarized transition state via hydrogen bonding to the carbonyls of the maleimide [1].

Protocol C: 1,3-Dipolar Cycloaddition (Click Chemistry)

Target Application: Heterocycle synthesis (Pyrazolines/Triazoles). System: Electron-deficient alkene (Acrylate) + Dipole (Nitrile Oxide or Azide).

Methodology (Nitrile Oxide Generation in situ)

-

Reagents: Ethyl Acrylate (Dipolarophile) + Hydroximoyl Chloride (Dipole Precursor).

-

Base: Triethylamine (Et₃N).

-

Procedure:

-

Dissolve Ethyl Acrylate (1.2 eq) and Hydroximoyl Chloride (1.0 eq) in CH₂Cl₂ at 0°C.

-

Slowly add Et₃N (1.1 eq). This generates the Nitrile Oxide dipole in situ.

-

The dipole immediately reacts with the electron-deficient alkene.

-

-

Outcome: Regioselective formation of the isoxazoline. The oxygen of the dipole typically adds to the more substituted carbon (or the beta-carbon depending on sterics/electronics), but with electron-deficient alkenes, the carbon of the dipole usually attacks the beta-carbon of the acrylate.

Troubleshooting & Optimization Logic

| Issue | Root Cause | Corrective Action |

| Low Endo Selectivity | Temperature too high; Thermodynamic control taking over. | Lower temperature (-78°C). Switch to bulkier Lewis Acid (e.g., MAD). |

| Polymerization | Alkene is too reactive (anionic polymerization). | Add radical inhibitor (BHT). Ensure Lewis Acid is not too strong (switch from TiCl₄ to ZnCl₂). |

| No Reaction | LUMO gap too large. | Switch to "On-Water" protocol or use High Pressure (10-15 kbar). |

| Decomposition | Acid-labile diene (e.g., furan). | Use catalytic Zn(OTf)₂ or "On-Water" conditions (neutral pH). |

Workflow Diagram: Protocol Selection

Figure 2: Decision matrix for selecting the optimal cycloaddition protocol based on substrate stability and solubility.

References

-

Rideout, D. C., & Breslow, R. (1980). Hydrophobic acceleration of Diels-Alder reactions.[4] Journal of the American Chemical Society, 102(26), 7816–7817.

-

Otto Diels, Kurt Alder. (1928).[1][5] Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122.

-

Kobayashi, S., et al. (2002). Lewis Acid Catalysts Stable in Water. Chemical Reviews, 102(6), 2227–2254.

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[4][6][7][8][9] Past and Future. Angewandte Chemie International Edition, 2(10), 565-598.

-

Fringuelli, F., et al. (2001). The Diels-Alder Reaction in Water: Nature of the Hydrophobic Effect. European Journal of Organic Chemistry, 2001(3), 439-455.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]

- 3. d-nb.info [d-nb.info]

- 4. ias.ac.in [ias.ac.in]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Diastereoselective Synthesis of Isoxazolines: A Guide to Chiral Auxiliary-Mediated 1,3-Dipolar Cycloadditions

For researchers, medicinal chemists, and professionals in drug development, the stereocontrolled synthesis of complex molecules is a cornerstone of innovation. Among the myriad of heterocyclic scaffolds, isoxazolines stand out for their prevalence in biologically active compounds and their utility as versatile synthetic intermediates.[1][2] This guide provides an in-depth exploration of the diastereoselective synthesis of isoxazolines, focusing on the strategic use of chiral auxiliaries in 1,3-dipolar cycloaddition reactions. Herein, we delve into the mechanistic underpinnings, compare the efficacy of widely-used chiral auxiliaries, and provide detailed, field-proven protocols to empower your research endeavors.

The Strategic Imperative for Stereocontrol in Isoxazoline Synthesis

Isoxazolines are five-membered heterocyclic compounds containing a nitrogen and an oxygen atom in adjacent positions. Their importance is underscored by their presence in a wide array of natural products and pharmaceuticals, exhibiting diverse biological activities.[2][3] The precise three-dimensional arrangement of substituents on the isoxazoline ring is often critical for its biological function, making stereoselective synthesis a paramount objective.

The most powerful and convergent method for constructing the isoxazoline ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene.[4] When a prochiral alkene is employed, the reaction can generate new stereocenters. The use of a chiral auxiliary covalently attached to the alkene dipolarophile provides a robust strategy to control the facial selectivity of the nitrile oxide attack, thereby inducing diastereoselectivity.[5] The auxiliary can then be cleaved to yield an enantiomerically enriched isoxazoline.

The Mechanism of Diastereoselection: A Tale of Steric Hindrance and Chelation

The diastereoselectivity in chiral auxiliary-mediated 1,3-dipolar cycloadditions is primarily governed by steric and electronic factors. The chiral auxiliary creates a sterically biased environment, forcing the nitrile oxide to approach the alkene from the less hindered face.

dot

Caption: Steric hindrance from the chiral auxiliary dictates the preferred reaction pathway.

In certain cases, particularly with auxiliaries bearing coordinating groups, Lewis acids can be employed to enhance diastereoselectivity through chelation control. The Lewis acid coordinates to both the chiral auxiliary and the incoming nitrile oxide, creating a more rigid, organized transition state that amplifies the facial bias.[4]

A Comparative Analysis of Common Chiral Auxiliaries

The choice of chiral auxiliary is critical and depends on the specific substrate, desired stereochemical outcome, and ease of removal. Below is a comparison of some of the most effective and widely utilized chiral auxiliaries for the diastereoselective synthesis of isoxazolines.

| Chiral Auxiliary | Typical Diastereomeric Ratio (d.r.) | Advantages | Disadvantages |

| Evans Oxazolidinones | 85:15 to >95:5 | High diastereoselectivity, well-established protocols, both enantiomers readily available.[3][6] | Cleavage conditions can sometimes be harsh.[7][8][9] |

| Camphor-Derived Auxiliaries | 80:20 to >98:2 | Excellent facial shielding, highly crystalline derivatives aid in purification, robust and stable.[10][11] | Can be more expensive than simpler auxiliaries. |

| Carbohydrate-Based Auxiliaries | Variable, can be high | Readily available from the chiral pool, multiple stereocenters for potential complex induction.[12] | Can be sterically demanding, potentially leading to lower reactivity; protecting group manipulation may be required. |

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point and may require optimization for specific substrates.

Protocol 1: Diastereoselective Isoxazoline Synthesis using an Evans-type Oxazolidinone Auxiliary

This protocol outlines the synthesis of a chiral isoxazoline from an α,β-unsaturated imide derived from a commercially available Evans auxiliary.

Step 1: Acylation of the Chiral Auxiliary

-

To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise.

-

Stir the resulting solution at 0 °C for 30 minutes.

-

In a separate flask, cool a solution of the desired α,β-unsaturated acid chloride (1.1 eq) in anhydrous THF (0.5 M) to -78 °C.

-

Transfer the lithium salt of the auxiliary to the acid chloride solution via cannula.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-acyloxazolidinone.

Step 2: 1,3-Dipolar Cycloaddition

-

To a solution of the N-acyloxazolidinone (1.0 eq) in anhydrous dichloromethane (0.1 M) at room temperature, add the corresponding aldoxime (1.5 eq).

-

Add aqueous sodium hypochlorite solution (10-15%, 2.0 eq) dropwise over 30 minutes.

-

Stir the biphasic mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, separate the layers and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

-

Purify the product by flash column chromatography to isolate the major diastereomer.

dot

Caption: Workflow for Evans auxiliary-mediated isoxazoline synthesis.

Protocol 2: Auxiliary Cleavage

The removal of the chiral auxiliary is a crucial final step to obtain the desired enantiomerically enriched isoxazoline.

-

Dissolve the purified isoxazoline-oxazolidinone adduct (1.0 eq) in a mixture of THF and water (3:1, 0.1 M).

-

Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (2.0 M, 2.0 eq).

-

Stir the mixture at 0 °C for 2-4 hours.

-

Quench the reaction by adding an aqueous solution of sodium sulfite (Na2SO3) until a negative peroxide test is obtained.

-

Acidify the mixture with 1 M HCl and extract with ethyl acetate.

-

The aqueous layer contains the recovered chiral auxiliary, which can be extracted after basification.

-

Wash the organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate to yield the chiral carboxylic acid or ester (after esterification). The N-O bond of the isoxazoline can be subsequently cleaved under various reductive conditions (e.g., Raney Nickel, Mo(CO)6) to yield β-hydroxy ketones or γ-amino alcohols.[13][14][15]

Trustworthiness: A Self-Validating System

The protocols described above are designed to be self-validating. The diastereomeric ratio of the cycloaddition product can be readily determined by standard analytical techniques such as ¹H NMR spectroscopy or chiral HPLC. Successful separation of the diastereomers and subsequent cleavage of the auxiliary should yield a final product with high enantiomeric purity, which can be confirmed by polarimetry or chiral chromatography. The recovered chiral auxiliary can also be assessed for its purity and reused, ensuring the efficiency and cost-effectiveness of the overall process.

Conclusion

The use of chiral auxiliaries in the 1,3-dipolar cycloaddition of nitrile oxides is a powerful and reliable strategy for the diastereoselective synthesis of isoxazolines. By understanding the underlying mechanistic principles and carefully selecting the appropriate chiral auxiliary, researchers can access a wide range of enantiomerically enriched isoxazolines, which are valuable building blocks for drug discovery and development. The protocols and insights provided in this guide are intended to serve as a practical resource for chemists at the forefront of synthetic innovation.

References

- Clayton, J. P., & Ramsden, C. A. (2007). Isoxazoline–nitroimidazole hybrids as potential purine nucleoside analogues. Tetrahedron, 63(24), 5139-5146.

- Denton, J. R., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1376-1383.

- Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853.

- Eastgate, M. D., et al. (2020). Development of safer methods for cleavage of the Evans auxiliary. Abstracts of Papers of the American Chemical Society, 259.

- Huisgen, R. (1984). 1,3-Dipolar Cycloaddition Chemistry. In A. Padwa (Ed.), 1,3-Dipolar Cycloaddition Chemistry (Vol. 1, pp. 1-176). Wiley.

- Karlsson, S., & Högberg, H. E. (2001). Asymmetric 1,3-dipolar cycloaddition reactions.

- Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.

- Fallis, A. G., & Brinza, I. M. (1997). Asymmetric synthesis of nitrogen heterocycles using chiral auxiliaries. Tetrahedron, 53(52), 17543-17594.

- Nie, X., et al. (2002). Synthesis of chiral aza-bis(oxazolines) derived from (+)-camphor. Tetrahedron: Asymmetry, 13(2), 181-185.

- Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853.

- Hanson, P. R., & Probst, D. A. (2011). Atropisomerism-induced facial selectivity in nitrile oxide cycloadditions with 5-methylenehydantoins. The Journal of Organic Chemistry, 76(16), 6862-6867.

- Hanson, P. R., & Probst, D. A. (2011). Atropisomerism-Induced Facial Selectivity in Nitrile Oxide Cycloadditions with 5-Methylenehydantoins. The Journal of Organic Chemistry, 76(16), 6862-6867.

- Zagidullin, A., et al. (2023). Review on asymmetric cycloaddition reactions at phosphorus (III)

- Reddy, T. R., et al. (2019). Diastereoselective and Enantioselective Synthesis of Multi-Functionalized Isoxazoline-N-Oxides through Asymmetric [4+1] Annulations.

- Jasiński, R. (2025). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. Molecules, 30(4), 891.

- Coldham, I., et al. (2001). New Chiral Auxiliaries For The [3+2]-Cycloaddition Of Nonstabilised Azomethine Ylides. PhD Thesis, University College London.

- Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.

- Pericàs, M. A., et al. (2016).

- Sibi, M. P., & Stanley, L. M. (2007). Recent Advances in Catalytic Asymmetric 1,3-Dipolar Cycloaddition Reactions with Kinetic Resolution. Synlett, 2007(12), 1831-1845.

- Shinde, S. S., et al. (2017).

- Evans, D. A., et al. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 5(5-6), 321-327.

- Evans, D. A. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In M. Christmann & S. Bräse (Eds.), Asymmetric Synthesis - The Essentials (pp. 3-11). Wiley-VCH.

- Gribble, G. W., et al. (2025).

- Bernardes, V., et al. (1997). Camphor-Derived, Chelating Auxiliaries for the Highly Diastereoselective Intermolecular Pauson-Khand Reaction. The Journal of Organic Chemistry, 62(24), 8293-8299.

- Sbihi, K., et al. (2012). Diastereoselective synthesis and structure of spiroisoxazoline derivatives. Journal de la Société Chimique de Tunisie, 14, 141-147.

- Nagireddy, J. R., et al. (2011). Methods of Cleavage of 2-Isoxazolines. Current Organic Synthesis, 8(5), 628-644.

- de Fátima, Â., et al. (2016). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. Mini-Reviews in Organic Chemistry, 13(2), 898-929.

- de Fátima, Â., et al. (2015). Easy Access to Evans' Oxazolidinones.

- Nagireddy, J. R., & Tam, W. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry, 10, 2200-2205.

- Sibi, M. P., & Rane, D. S. (2021). Strategies for the Enantioselective Synthesis of 2-Isoxazolines and 2-Isoxazolin-5-ones Bearing Fully Substituted Stereocenters. ChemRxiv.

- Nagireddy, J. R., et al. (2011). Methods of Cleavage of 2-Isoxazolines. Current Organic Synthesis, 8(5), 628-644.

- Adu-Ampratwum, D., et al. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Molecules, 29(24), 6035.

- Nagireddy, J. R., & Tam, W. (2014). Supporting Information N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines Experimental. Beilstein Journal of Organic Chemistry, 10, 2200-2205.

- Nagireddy, J. R., & Tam, W. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry, 10, 2200-2205.

- Auricchio, S., et al. (1986). An unexpected transformation by reduction of isoxazolines. Tetrahedron Letters, 27(31), 3613-3616.

Sources

- 1. Asymmetric Synthesis of Functionalized 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Making sure you're not a bot! [drs.nio.res.in]

- 3. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 5. diva-portal.org [diva-portal.org]

- 6. chemistry.williams.edu [chemistry.williams.edu]

- 7. acs.figshare.com [acs.figshare.com]

- 8. UQ eSpace [espace.library.uq.edu.au]

- 9. Development of safer methods for cleavage of the Evans auxiliary [morressier.com]

- 10. researchgate.net [researchgate.net]

- 11. ursa.cat [ursa.cat]

- 12. openaccesspub.org [openaccesspub.org]

- 13. beilstein-journals.org [beilstein-journals.org]

- 14. eurekaselect.com [eurekaselect.com]

- 15. N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 2-chloro-2-(hydroxyimino)acetate in complex molecule synthesis

Topic: Ethyl 2-chloro-2-(hydroxyimino)acetate in Complex Molecule Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2-chloro-2-(hydroxyimino)acetate (CAS: 14337-43-0), also known as ethyl chloroximidoacetate, is a critical building block in organic synthesis, primarily utilized as a precursor for the in situ generation of ethoxycarbonylformonitrile oxide . This transient 1,3-dipole is a linchpin in the synthesis of functionalized isoxazoles and isoxazolines via [3+2] cycloaddition reactions.

Its significance lies in its ability to introduce a 3-ethoxycarbonyl group into heterocyclic cores, a moiety that serves as a versatile handle for further derivatization (e.g., to amides, acids, or alcohols) and acts as a bioisostere for carboxylic acids in glutamate receptor ligands (e.g., AMPA/kainate agonists). This guide details the mechanistic underpinnings, safety protocols, and optimized methodologies for deploying this reagent in complex molecule synthesis.

Chemical Profile & Safety Architecture

| Property | Data |

| IUPAC Name | Ethyl (2Z)-2-chloro-2-(hydroxyimino)acetate |

| CAS Number | 14337-43-0 |

| Formula | C₄H₆ClNO₃ |

| MW | 151.55 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 70–76 °C |

| Solubility | Soluble in DCM, EtOAc, MeOH, THF; slightly soluble in water.[1][2] |

| Stability | Moisture sensitive; thermally unstable (risk of dimerization to furoxans). |

Safety & Handling Protocol (H-Codes)

-

H315/H319: Causes skin and serious eye irritation.

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled (Sensitizer).

-

H335: May cause respiratory irritation.

-

Critical Hazard: As a chloro-oxime, this compound is a potent alkylating agent and skin sensitizer. All manipulations must occur in a chemical fume hood.

-

Thermal Hazard: Do not heat bulk neat material above 80°C due to the risk of runaway decomposition.

Mechanistic Principles: The Dipole Generation

The utility of ethyl 2-chloro-2-(hydroxyimino)acetate rests on its conversion to the reactive nitrile oxide species. This transformation is typically achieved via base-mediated dehydrohalogenation.

Mechanism:

-

Deprotonation: A weak base (e.g., NaHCO₃, Et₃N) removes the oxime proton.

-

Elimination: Chloride is expelled, generating ethoxycarbonylformonitrile oxide .

-

Cycloaddition: This 1,3-dipole undergoes a concerted [3+2] cycloaddition with an alkene (yielding an isoxazoline) or an alkyne (yielding an isoxazole).

Competing Pathway: In the absence of a sufficient dipolarophile, the nitrile oxide rapidly dimerizes to form a furoxan (1,2,5-oxadiazole-2-oxide) derivative, effectively consuming the reagent.

Caption: Mechanism of nitrile oxide generation and competing pathways. High dipolarophile concentration favors the green path.

Case Study: Synthesis of CIP-AS (Glutamate Analog)

A seminal application of this reagent is found in the synthesis of CIP-AS (2-amino-3-(3-carboxy-5-isoxazolyl)propanoic acid), a potent agonist for AMPA/kainate glutamate receptors.

-

The Challenge: Constructing the isoxazole core while maintaining the chiral integrity of the amino acid side chain.

-

The Solution: Using ethyl 2-chloro-2-(hydroxyimino)acetate to generate the nitrile oxide, which reacts with a chiral vinyl glycine derivative.

-

Outcome: The [3+2] cycloaddition proceeds with high regioselectivity, placing the ethoxycarbonyl group at the C3 position. This ester is subsequently hydrolyzed to the carboxylic acid required for receptor binding.

This route demonstrates the reagent's ability to function under mild conditions compatible with sensitive protecting groups (e.g., Boc, Fmoc).

Detailed Protocol: [3+2] Cycloaddition

This protocol describes the synthesis of a 3,5-disubstituted isoxazole using a terminal alkyne.

Reagents:

-

Precursor: Ethyl 2-chloro-2-(hydroxyimino)acetate (1.2 equiv)[3]

-

Dipolarophile: Terminal Alkyne (1.0 equiv)

-

Base: Sodium Bicarbonate (NaHCO₃) (2.5 equiv) or Triethylamine (Et₃N)

-

Solvent: Ethyl Acetate (EtOAc) / Water biphasic system OR DCM (if using Et₃N).

Step-by-Step Procedure:

-

Preparation of Organic Phase:

-

Dissolve the Alkyne (1.0 mmol) and Ethyl 2-chloro-2-(hydroxyimino)acetate (1.2 mmol, 182 mg) in Ethyl Acetate (5 mL).

-

Note: If the alkyne is sluggish, increase the chloro-oxime to 1.5–2.0 equiv to account for dimerization losses.

-

-

Initiation (Biphasic Method):

-

Prepare a solution of NaHCO₃ (2.5 mmol, 210 mg) in Water (5 mL).

-

Add the aqueous base solution to the organic phase.

-

Stir vigorously at room temperature (20–25 °C).

-

Mechanistic Insight: The biphasic system allows for the slow, controlled release of the nitrile oxide at the interface, keeping its instantaneous concentration low. This favors reaction with the alkyne over self-dimerization.

-

-

Monitoring:

-

Monitor via TLC (visualize with UV or KMnO₄). The chloro-oxime spot (usually higher R_f) will disappear.

-

Reaction time is typically 4–12 hours.

-

-

Work-up:

-

Separate the layers.

-

Extract the aqueous layer with EtOAc (2 x 5 mL).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[4]

-

-

Purification:

-

Purify via flash column chromatography (Hexanes/EtOAc).

-

Checkpoint: The product should show a characteristic ethyl ester signal in ¹H NMR (~1.4 ppm triplet, ~4.4 ppm quartet) and the isoxazole proton (~6.5–6.9 ppm singlet).

-

Experimental Workflow & Decision Tree

This diagram guides the researcher through the optimization process based on the reactivity of the dipolarophile.

Caption: Decision matrix for optimizing cycloaddition conditions based on substrate electronics.

Troubleshooting & Expert Insights

-

Problem: Low Yield / High Dimerization.

-

Cause: The rate of nitrile oxide generation exceeds the rate of cycloaddition.

-

Solution: Use a syringe pump to slowly add the ethyl 2-chloro-2-(hydroxyimino)acetate solution to a mixture of the alkyne and base over 4–6 hours. This keeps the steady-state concentration of the dipole low.

-

-

Problem: Incomplete Reaction.

-

Cause: Dipolarophile is electron-deficient (mismatched orbital energies).

-

Solution: Switch to thermal conditions. Reflux in toluene (110 °C) allows for thermal dehydrochlorination (less common) or use a stronger organic base (DIPEA) in refluxing THF.

-

-

Storage: The reagent degrades over time, releasing HCl. Store at 2–8 °C under inert gas. If the solid turns yellow/orange, recrystallize from Hexanes/EtOAc before use.

References

-

Conti, P. et al. (2001).[5] "An improved synthesis of enantiomerically pure CIP-AS, a potent and selective AMPA-kainate receptor agonist."[5] Tetrahedron: Asymmetry, 12(9), 1363-1367.[5]

-

Liu, K.C. et al. (1980). "Synthesis of isoxazoles from ethyl 2-chloro-2-(hydroxyimino)acetate." Journal of Organic Chemistry, 45(24), 4913–4915.

-

Hansen, T.V. et al. (2005). "One-Pot Synthesis of 3,5-Disubstituted Isoxazoles." Journal of Organic Chemistry, 70(19), 7761–7764.

-

Sigma-Aldrich. "Ethyl 2-chloro-2-(hydroxyimino)acetate Safety Data Sheet."

Sources

- 1. 2-Chloro-2-hydroxyiminoacetic acid ethyl ester | C4H6ClNO3 | CID 9576005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl cyanohydroxyiminoacetate - Wikipedia [en.wikipedia.org]

- 3. (Z)-Ethyl 2-chloro-2-(hydroxyiMino)acetate synthesis - chemicalbook [chemicalbook.com]

- 4. eprints.kfupm.edu.sa [eprints.kfupm.edu.sa]

- 5. 氯代肟基乙酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

Application Note: Precision Synthesis of Isoxazoles via [3+2] Cycloaddition of Ethyl 2-chloro-2-(hydroxyimino)acetate

Abstract

This application note details the robust synthesis of ethyl isoxazole-3-carboxylates via the [3+2] dipolar cycloaddition of alkynes with in situ generated ethoxycarbonylformonitrile oxide. Unlike unstable nitrile oxide precursors, Ethyl 2-chloro-2-(hydroxyimino)acetate (also known as ethyl chlorooximidoacetate) serves as a stable, crystalline shelf-reagent that releases the reactive dipole under mild basic conditions. This protocol emphasizes the "Slow Addition Strategy" to maximize regioselectivity for the 3,5-disubstituted isomer and minimize nitrile oxide dimerization (furoxan formation).

Introduction & Strategic Value

Isoxazoles are privileged scaffolds in medicinal chemistry, serving as bioisosteres for carboxylic acids and esters, and forming the core of blockbuster drugs like Valdecoxib (COX-2 inhibitor) and Leflunomide (DMARD).

The reaction between Ethyl 2-chloro-2-(hydroxyimino)acetate (1) and a terminal alkyne (2) offers a direct route to ethyl 5-substituted isoxazole-3-carboxylates (3) . This specific substitution pattern is synthetically valuable because the C3-ester group provides a versatile handle for further elaboration (e.g., hydrolysis to acid, reduction to alcohol, or amidation).

Key Advantages of this Protocol:

-

Regiocontrol: Terminal alkynes yield the 3,5-isomer almost exclusively (>95:5).

-

Operational Simplicity: One-pot, room-temperature reaction.

-

Atom Economy: High-yield conversion with minimal byproduct formation when controlled properly.

Mechanistic Insight

The reaction proceeds via a Huisgen [3+2] cycloaddition. Understanding the kinetics of the dipole generation is critical for success.

-

Dipole Generation: Treatment of the chlorooxime (1) with a base (Triethylamine) effects dehydrochlorination, generating ethoxycarbonylformonitrile oxide (A) .[1]

-

Cycloaddition: This 1,3-dipole (A) reacts with the alkyne dipolarophile (2) . The reaction is LUMO(dipole)-controlled. The specific orbital coefficients favor the formation of the 3,5-disubstituted isoxazole (3) .

-

Competing Pathway: If the concentration of dipole (A) is too high relative to the alkyne, it dimerizes to form the furoxan derivative (4) (Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate). This is the primary failure mode.

Pathway Visualization

Figure 1: Mechanistic pathway highlighting the critical branch point between productive cycloaddition and parasitic dimerization.

Experimental Protocol: The "Slow Addition" Method

To ensure high yields, the stationary concentration of the nitrile oxide must be kept low. This protocol utilizes a slow addition of the base to a mixture of the chlorooxime and alkyne.

Materials

-

Reagent A: Ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 equiv)

-

Reagent B: Terminal Alkyne (1.1 - 1.2 equiv)

-

Base: Triethylamine (TEA) (1.2 equiv)

-

Solvent: Dichloromethane (DCM) or Ethanol (EtOH)

-

Apparatus: Syringe pump (recommended) or pressure-equalizing dropping funnel.

Step-by-Step Procedure

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 equiv, e.g., 5 mmol) and the Alkyne (1.2 equiv, 6 mmol) in DCM (20 mL, 0.25 M).

-

Setup: Place the flask in a water bath at 20–25 °C. Attach a dropping funnel or syringe pump containing TEA (1.2 equiv) dissolved in a small volume of DCM (5 mL).

-

Addition: Add the TEA solution dropwise over a period of 2–4 hours .

-

Note: Rapid addition causes localized high concentrations of nitrile oxide, leading to dimerization.

-

-

Completion: After addition is complete, stir for an additional 2–12 hours. Monitor reaction progress by TLC (typically 20% EtOAc/Hexane). The chlorooxime spot should disappear.

-

Workup:

-

Dilute reaction mixture with DCM (30 mL).

-

Wash with water (2 x 20 mL) to remove triethylammonium chloride salts.

-

Wash with brine (20 mL).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

-

-

Purification: Purify the residue via silica gel flash chromatography.

-

Eluent: Gradient from 0% to 20% EtOAc in Hexanes.

-

Product: The 3,5-disubstituted isoxazole is typically less polar than the furoxan dimer.

-

Workflow Diagram

Figure 2: Operational workflow for the slow-addition synthesis protocol.

Substrate Scope & Performance Data

The reaction is highly tolerant of functional groups on the alkyne.[3][4] Electron-deficient alkynes react faster (lower LUMO energy) but may require careful handling to avoid polymerization.

Table 1: Representative Yields and Regioselectivity

| Entry | Alkyne Substituent (R) | Electronic Nature | Conditions | Yield (%) | Regio (3,5 : 3,[5]4) |

| 1 | Phenyl (Ph) | Conjugated | DCM, RT, 4h | 85-92 | >98 : 2 |

| 2 | 4-Methoxyphenyl | Electron-Rich | DCM, RT, 6h | 78-85 | >95 : 5 |

| 3 | 4-Nitrophenyl | Electron-Poor | DCM, RT, 2h | 90-95 | >98 : 2 |

| 4 | n-Butyl (Alkyl) | Neutral | EtOH, Reflux | 65-75 | 90 : 10 |

| 5 | CO₂Et (Propiolate) | Very Electron-Poor | DCM, 0°C | 80-88 | >99 : 1 |

| 6 | CH₂OH (Propargyl alc) | H-Bonding | H₂O/tBuOH | 70-80 | >95 : 5 |

Data aggregated from representative literature sources [1][2].

Troubleshooting & Optimization

| Problem | Root Cause | Solution |

| Low Yield / Furoxan Formation | Base added too quickly. | Increase addition time of TEA; dilute the reaction further (0.1 M). |

| Incomplete Reaction | Alkyne is unreactive (steric bulk). | Switch solvent to refluxing Ethanol or Toluene; use excess alkyne (2.0 equiv). |

| Poor Regioselectivity | Internal alkyne used. | This method is optimized for terminal alkynes. Internal alkynes often yield 50:50 mixtures. |

| Emulsion during Workup | Amphiphilic product. | Use DCM for extraction; add a small amount of MeOH to break emulsion. |

Safety & Handling

-

Ethyl 2-chloro-2-(hydroxyimino)acetate: This compound is a skin irritant and a potent sensitizer. Always wear double nitrile gloves and handle in a fume hood.

-

Nitrile Oxides: While generated in situ, nitrile oxides are high-energy species. Do not heat the reaction mixture in a sealed vessel without pressure relief (risk of runaway decomposition).

-

Residues: The furoxan byproduct is generally stable but should be treated as potentially energetic waste.

References

-

Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[5] One-pot synthesis of 3,5-disubstituted isoxazoles from terminal alkynes and aldehydes.[5] The Journal of Organic Chemistry, 70(19), 7761-7764.

-

Rai, K. M. L., & Hassner, A. (1989). Chloramine-T in organic synthesis.[5][6] A simple one-pot synthesis of isoxazoles and isoxazolines from aldoximes. Synthetic Communications, 19(16), 2799-2807.

-

Mendel, D. E., et al. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides. Bioorganic & Medicinal Chemistry, 24(20), 4787-4790.[7]

-

Sigma-Aldrich. Product Specification: Ethyl 2-chloro-2-(hydroxyimino)acetate.

Sources

- 1. Ethyl 2-chloro-2-(hydroxyimino)acetate | 861135-87-7 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Isoxazole synthesis [organic-chemistry.org]

- 6. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 7. Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization